Product packaging for 6-Nitro-4-oxo-4H-chromene-3-carbonitrile(Cat. No.:CAS No. 50743-36-7)

6-Nitro-4-oxo-4H-chromene-3-carbonitrile

Cat. No.: B11890605
CAS No.: 50743-36-7
M. Wt: 216.15 g/mol
InChI Key: CRXKYEYNBPXYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-4-oxo-4H-chromene-3-carbonitrile is a high-purity chemical compound intended for research and development applications. As a chromene derivative, this scaffold is of significant interest in medicinal chemistry and materials science. Researchers value this compound for its potential as a key synthetic intermediate in the preparation of more complex molecules. Chromene derivatives are frequently investigated for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in drug discovery efforts . The presence of both nitro and nitrile functional groups on the core chromene structure enhances its reactivity, providing multiple sites for chemical modification and diversification in synthetic pathways. This compound is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling. For comprehensive safety, handling, and storage information, please contact your supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4N2O4 B11890605 6-Nitro-4-oxo-4H-chromene-3-carbonitrile CAS No. 50743-36-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50743-36-7

Molecular Formula

C10H4N2O4

Molecular Weight

216.15 g/mol

IUPAC Name

6-nitro-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C10H4N2O4/c11-4-6-5-16-9-2-1-7(12(14)15)3-8(9)10(6)13/h1-3,5H

InChI Key

CRXKYEYNBPXYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C#N

Origin of Product

United States

Synthetic Strategies for 6 Nitro 4 Oxo 4h Chromene 3 Carbonitrile and Its Derivatives

Multi-component Reaction Approaches to 4H-Chromene-3-carbonitriles

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 4H-chromene-3-carbonitriles from simple starting materials in a single step. researchgate.netrsc.org This approach offers significant advantages, including high atom economy, step economy, and often milder reaction conditions compared to traditional multi-step syntheses. rsc.org The general strategy involves the condensation of an aldehyde, a C-H activated acidic compound like malononitrile (B47326), and a phenolic component or a 1,3-dicarbonyl compound. researchgate.netresearchgate.net

A variety of starting materials can be employed in these reactions. For instance, substituted salicylaldehydes, malononitrile, and various 1,3-dicarbonyl compounds such as dimedone or cyclohexane-1,3-dione are common reactants. researchgate.netdntb.gov.ua The choice of these components allows for the generation of a diverse library of 4H-chromene derivatives.

Catalyst-Free Synthesis Methodologies

Interestingly, the synthesis of 4H-chromene-3-carbonitriles can often be achieved without the need for a catalyst. These catalyst-free methods are highly desirable from a green chemistry perspective, as they avoid the use of potentially toxic and expensive catalysts. rsc.org

For example, a catalyst-free, one-step, three-component synthesis of functionalized chromene carbonitriles has been reported at room temperature using ethanol (B145695) as the solvent. orientjchem.org This method involves the reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile. orientjchem.org Similarly, a four-component reaction between hydrazine (B178648) hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile proceeds in water at ambient temperature without a catalyst to produce novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. rsc.org The use of water as a solvent in these reactions further enhances their environmentally benign nature. rsc.org

Ultrasound irradiation has also been employed to facilitate the catalyst-free synthesis of 2-amino-4H-chromene derivatives, offering rapid reaction times and excellent yields. researchgate.net

Catalyzed Synthesis Protocols

While catalyst-free methods are attractive, a wide array of catalysts have been developed to improve reaction rates, yields, and selectivity in the synthesis of 4H-chromene-3-carbonitriles. These catalysts can be broadly categorized as basic, acidic, or organocatalysts, and more recently, nanocatalysts.

Basic Catalysts: Organic bases like piperidine, pyridine, and 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective catalysts for this transformation. orientjchem.orgnih.gov For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been used to catalyze the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles in aqueous media at room temperature. nih.gov Inorganic bases such as sodium carbonate (Na2CO3) and potassium carbonate (K2CO3) are also commonly used. mdpi.comorientjchem.org

Acidic Catalysts: Both Lewis and Brønsted acids can promote the reaction. Metal triflates, like barium triflate (Ba(OTf)2), have been shown to be effective catalysts that are stable in the presence of water. researchgate.net Solid acid catalysts, such as silica-supported sulfuric acid (SiO2-H2SO4) and nano-kaoline/BF3/Fe3O4, offer advantages in terms of reusability and ease of separation. sharif.eduresearchgate.net

Organocatalysts: Amino acids like L-proline and L-cysteine functionalized magnetic nanoparticles have been utilized as efficient and recyclable organocatalysts. orientjchem.orgthieme-connect.com Pyridine-2-carboxylic acid (P2CA) has been highlighted as a sustainable and rapid catalyst with dual acid-base behavior. nih.gov

Nanocatalysts: In recent years, various nanocatalysts have been developed for this synthesis, offering high surface area and catalytic activity. Examples include Fe3O4 nanoparticles, CuFe2O4 nanocatalysts, and tin(IV) oxide nanoparticles (SnO2 NPs). researchgate.netorientjchem.org These catalysts are often magnetically separable, facilitating their recovery and reuse. sharif.eduthieme-connect.com

Table 1: Comparison of Catalysts for the Synthesis of 4H-Chromene-3-carbonitriles
CatalystReactantsSolventConditionsYieldReference
NonePyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, malononitrileEthanolRoom TemperatureHigh orientjchem.org
NoneHydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, malononitrileWaterAmbient TemperatureGood rsc.org
DBUSalicylaldehydes, malononitrile, nitroalkanesWaterRoom Temperature75-85% nih.gov
Ba(OTf)2Aldehyde, 1,3-diketone, malononitrilePEG-waterRoom TemperatureHigh researchgate.net
Pyridine-2-carboxylic acid (P2CA)Substituted aldehydes, malononitrile, dimedoneWater-EtOH (1:1)RefluxUp to 98% nih.gov
Nano-kaoline/BF3/Fe3O4Aldehyde, malononitrile, enolizable compoundsSolvent-free70 °CHigh sharif.edu
SnO2 NPsSalicylaldehydes, acetylacetone, 4-hydroxycoumarin (B602359)Microwave-Good researchgate.net

Solvent-Free and Environmentally Benign Procedures

A significant trend in the synthesis of 4H-chromene-3-carbonitriles is the move towards solvent-free and environmentally benign procedures. These methods align with the principles of green chemistry by reducing or eliminating the use of hazardous organic solvents. researchgate.net

Solvent-free reactions are often conducted by heating a mixture of the reactants and a catalyst. nih.govsharif.edu For example, the synthesis of dihydropyrano[3,2-c]chromene derivatives has been achieved by heating a mixture of an aromatic aldehyde, malononitrile, 4-hydroxycoumarin, and DABCO at 100°C. nih.gov Grinding the reactants together, a technique known as grindstone chemistry, is another solvent-free method that has been successfully applied. mdpi.com

The use of water as a solvent is a cornerstone of green chemistry, and many syntheses of 4H-chromene-3-carbonitriles have been developed in aqueous media. nih.govrsc.orgnih.gov Water is not only environmentally friendly but can also enhance reaction rates and selectivity in some cases. nih.gov The use of water-ethanol mixtures is another common strategy to improve the solubility of reactants while maintaining a green profile. nih.gov Furthermore, ultrasound irradiation in the absence of a solvent has been shown to be an efficient and green method. researchgate.net

Targeted Synthesis of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile Analogs

The synthesis of analogs of this compound can be achieved by modifying the starting materials in the multi-component reaction. For instance, using a substituted salicylaldehyde (B1680747) with a nitro group at the appropriate position would be the most direct approach to introduce the nitro functionality onto the chromene ring system.

The general synthetic routes described for 4H-chromene-3-carbonitriles are applicable to the synthesis of these analogs. For example, a three-component reaction of a nitro-substituted salicylaldehyde, malononitrile, and a suitable 1,3-dicarbonyl compound or a compound like 4-hydroxycoumarin in the presence of a catalyst would yield the desired nitro-substituted chromene derivatives. sharif.edunih.gov

The synthesis of various substituted 2-amino-4H-chromene-3-carbonitriles has been reported, demonstrating the versatility of the MCR approach. nih.govmdpi.com By selecting aldehydes with different substituents (e.g., nitro, chloro, methyl), a wide array of analogs can be prepared. rsc.orgsigmaaldrich.com For example, the synthesis of 2-amino-4-(3-nitrophenyl)-4H-chromene derivatives has been explicitly demonstrated. rsc.org

Elucidation of Reaction Mechanisms for Chromene-3-carbonitrile Formation

The formation of 4H-chromene-3-carbonitriles via multi-component reactions generally proceeds through a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. sharif.eduresearchgate.net

The proposed mechanism typically begins with the Knoevenagel condensation between the aldehyde and malononitrile, which is often the rate-determining step. nih.govresearchgate.net This condensation is facilitated by a base or an acid catalyst and results in the formation of an α,β-unsaturated nitrile intermediate, also known as an arylidene malononitrile. nih.govrsc.org

Following the Knoevenagel condensation, two main pathways are proposed:

Pathway A: The enolizable C-H activated compound (e.g., dimedone or resorcinol) undergoes a Michael addition to the electron-deficient double bond of the arylidene malononitrile intermediate. This is then followed by an intramolecular cyclization (O-cyclization) and subsequent dehydration to afford the final 4H-chromene product. nih.gov

Pathway B: In some cases, particularly with salicylaldehydes, an intramolecular cyclization of the Knoevenagel adduct can occur first to form a reactive 2-imino-2H-chromene intermediate. This is then followed by a Michael addition of the C-H activated compound to this intermediate to yield the final product. nih.gov

The specific pathway can be influenced by the reactants, catalyst, and reaction conditions. For example, in the DBU-catalyzed synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, both pathways are considered possible. nih.gov The reaction between salicylaldehyde and malononitrile can also lead to other products, such as 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile, through a series of reactions including a retro-Michael reaction. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired 4H-chromene-3-carbonitrile product. Key parameters that are often investigated include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading: The amount of catalyst used can significantly impact the reaction. Studies have shown that a specific molar percentage of a catalyst often provides the best results. For example, in the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid (P2CA), 15 mol% of the catalyst was found to be optimal. nih.gov Similarly, for the DABCO-catalyzed synthesis of dihydropyrano[3,2-c]chromenes, 5 mol% of the catalyst was determined to be the most effective amount. nih.gov

Solvent Effects: The choice of solvent plays a critical role. While solvent-free conditions are often preferred for their green credentials, in some cases, a solvent is necessary to ensure proper mixing and reaction rates. sharif.eduresearchgate.net A screening of solvents is a common optimization step. For instance, in a catalyst-free synthesis of chromene carbonitriles, ethanol was found to give significantly higher yields compared to water or methanol. researchgate.net In other cases, a mixture of solvents, such as water and ethanol, can provide the best outcome. nih.gov

Temperature: The reaction temperature can influence both the reaction rate and the formation of side products. While many reactions are performed at room temperature for convenience and energy efficiency, heating is sometimes required to achieve reasonable reaction times and yields. orientjchem.orgnih.gov For example, in a solvent-free synthesis, heating to 100°C was found to be optimal. nih.gov

Reaction Time: The duration of the reaction is another important factor. Shorter reaction times are generally desirable from an efficiency standpoint. The use of more active catalysts or techniques like microwave irradiation or ultrasound can significantly reduce reaction times. researchgate.netnanobioletters.com

Table 2: Optimization of Reaction Conditions for the Synthesis of a 4H-Chromene Derivative
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1DABCO (1)EthanolReflux462 nih.gov
2DABCO (5)WaterReflux1.587 nih.gov
3DABCO (5)None1000.594 nih.gov
4DABCO (5)None60265 nih.gov
5DABCO (10)None1000.595 nih.gov
6P2CA (15)Water:EtOH (1:1)Reflux-up to 98 nih.gov
7NoneEthanolRoom Temp294 researchgate.net

By systematically varying these parameters, researchers can identify the optimal conditions to produce this compound and its analogs in high yields and purity.

Investigation of Biological Activities and Underlying Mechanisms for 6 Nitro 4 Oxo 4h Chromene 3 Carbonitrile Derivatives

Enzyme Inhibition Potentials

Tyrosinase Inhibition and Kinetic Studies

Derivatives of 4H-chromene-3-carbonitrile have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govnih.gov Excessive tyrosinase activity can lead to hyperpigmentation, making its inhibitors valuable for cosmetic and therapeutic applications. nih.govnih.gov

In a study of novel 4H-chromene-3-carbonitrile derivatives, several compounds demonstrated significant inhibitory activity against mushroom tyrosinase when compared to the standard inhibitor, kojic acid. nih.gov Notably, compound 6f , 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, emerged as a particularly strong inhibitor with an IC₅₀ value of 35.38 ± 2.12 µM. nih.gov Kinetic analysis of this compound revealed a competitive inhibition mechanism, with a Kᵢ value of 16.15 µM. nih.gov This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme. The 4-resorcinol moiety is considered a key structural feature for potent tyrosinase inhibition. mdpi.com

CompoundIC₅₀ (µM) nih.govInhibition Type nih.govKᵢ (µM) nih.gov
6e 39.09 ± 0.34--
6f 35.38 ± 2.12Competitive16.15
Kojic Acid (Standard)---

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a crucial enzyme in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.gov Inhibitors of this enzyme can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.gov Research has shown that certain phytochemicals, including some with structural similarities to chromene derivatives, exhibit significant α-glucosidase inhibitory activity. nih.govmdpi.com While specific studies on 6-nitro-4-oxo-4H-chromene-3-carbonitrile's direct inhibition of alpha-glucosidase are not detailed in the provided results, the broader class of chromene-containing compounds has shown promise in this area. mdpi.com For instance, meroterpene-like compounds synthesized using 4-hydroxycoumarin (B602359), a related scaffold, have demonstrated potent α-glucosidase inhibition. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Certain isoforms, like hCA II, are widespread, while others, such as hCA IX, are tumor-associated. nih.gov Aromatic sulfonamides incorporating a 4-oxo-4H-chromene-2-carboxamide scaffold have been investigated as CA inhibitors.

One study revealed that compounds 5f and 6f were highly effective inhibitors of the hCA II isoform, with Kᵢ values of 9.3 nM and 7.5 nM, respectively, surpassing the activity of the standard drug acetazolamide (B1664987) (AAZ) (Kᵢ = 12.1 nM). nih.gov The structure-activity relationship (SAR) indicated that a methyl group at the 7-position of the chromen-4-one ring and a CH₂CH₂ linker in the carboxamide side chain were beneficial for hCA II inhibition. nih.gov For the tumor-associated hCA IX, these compounds also showed inhibitory activity, though generally less potent than against hCA II. nih.gov

CompoundhCA I Kᵢ (nM) nih.govhCA II Kᵢ (nM) nih.govhCA IX Kᵢ (nM) nih.gov
5a -35.1-
5f -9.3-
6d -16.6-
6f -7.5-
AAZ (Standard) -12.1-

Beta-Glucuronidase Inhibition

Bacterial β-glucuronidases in the gut can reactivate excreted drug metabolites, leading to gastrointestinal toxicity. nih.gov Inhibitors of this enzyme are therefore of interest to mitigate such adverse effects. Flavonoids isolated from Mulberry bark have demonstrated potent, noncompetitive inhibition of E. coli β-glucuronidase. researchgate.net While direct inhibition by this compound is not specified, the general class of flavonoid and related heterocyclic compounds shows potential for β-glucuronidase inhibition. researchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the management of Alzheimer's disease. nih.gov A study on amino-7,8-dihydro-4H-chromenone derivatives revealed their potential as cholinesterase inhibitors. nih.gov

Specifically, substitutions on the chromenone core influenced the inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov For AChE, substitutions at the R¹ position generally improved potency, with ethyloxymorpholine and nitro groups being particularly effective. nih.gov Conversely, increased bulkiness at this position decreased potency. nih.gov

Src Kinase Inhibition

Src kinase is a non-receptor tyrosine kinase that, when overexpressed or mutated, is implicated in the development of various cancers. nih.gov This makes it a significant target for anticancer drug design. A series of 4-aryl substituted 2-amino-7-dimethylamino-4H-chromene-3-carbonitrile derivatives were evaluated for their Src kinase inhibitory activity.

Among the tested compounds, those with 2-chlorophenyl (4c ), 3-nitrophenyl (4h ), 4-trifluoromethyphenyl (4i ), and 2,3-dichlorophenyl (4k ) substitutions demonstrated inhibitory effects with IC₅₀ values ranging from 11.1 to 18.3 µM. nih.gov Compound 4c was found to be relatively selective for Src kinase over other kinases like EGFR, Csk, and Lck. nih.gov These findings suggest that the 4H-chromene-3-carbonitrile scaffold is a promising starting point for developing more potent and selective Src kinase inhibitors. nih.gov

CompoundSubstitutionSrc Kinase IC₅₀ (µM) nih.gov
4c 2-chlorophenyl11.1
4h 3-nitrophenyl11.1 - 18.3
4i 4-trifluoromethyphenyl11.1 - 18.3
4k 2,3-dichlorophenyl11.1 - 18.3

Other Enzyme Target Modulations

Derivatives of the 4H-chromene-3-carbonitrile scaffold have been identified as inhibitors of tyrosinase, a key enzyme involved in melanogenesis. A study on a series of novel 4H-chromene-3-carbonitrile compounds demonstrated their potential to inhibit mushroom tyrosinase activity. For instance, one of the most potent derivatives exhibited a half-maximal inhibitory concentration (IC50) of 35.38 ± 2.12 µM, indicating a competitive inhibition mechanism. Molecular dynamics simulations suggested that the R-enantiomer of this compound showed superior binding stability within the enzyme's active site.

Beyond tyrosinase, other research has pointed to the potential for chromene derivatives to interact with other significant enzyme targets. For example, certain 4H-benzo[h]chromene derivatives have been shown to inhibit tyrosine kinase receptors like EGFR and VEGFR-2. However, specific research detailing the modulation of other enzyme targets by this compound derivatives is not extensively available in the reviewed literature.

Antiproliferative and Apoptosis-Inducing Research

The 4H-chromene framework is a recognized scaffold in the development of compounds with antiproliferative and apoptosis-inducing capabilities. nih.gov The introduction of a nitro group at the 6-position of the chromene ring has been a strategy in the synthesis of new cytotoxic agents.

Investigations against Human Leukemic Cell Lines (e.g., HL-60, K562)

A significant focus of research has been on a specific derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), for its anti-leukemic properties. This compound has been shown to selectively inhibit the proliferation of human leukemic cells, including HL-60 and K562, which overexpress the anti-apoptotic protein Bcl-2. nih.gov

The underlying mechanism of action for ANC involves the induction of apoptosis through the inhibition of anti-apoptotic machinery within the leukemic cells. nih.gov In vitro studies with ANC-treated leukemic cells revealed a downregulation of Bcl-xL, a member of the Bcl-2 family of anti-apoptotic proteins. nih.gov Further computational and spectroscopic studies indicated strong interactions between ANC and the anti-apoptotic proteins Bcl-2 and Bax. nih.gov Among the possible isomers of ANC, the RS isomer was identified as the more active form, correlating with the observed biological interactions and gene expression changes. nih.gov These findings confirm that this 6-nitro-4H-chromene derivative induces apoptosis by targeting and inhibiting the anti-apoptotic Bcl-2 proteins in leukemic cells. nih.gov

Investigations against Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, BT-20)

Derivatives of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile have demonstrated significant cytotoxic activity against a panel of human breast cancer cell lines, including the estrogen receptor-positive MCF-7 line and the triple-negative MDA-MB-231 line. nih.gov A study evaluating a series of these compounds reported good cell growth inhibitory activity, with IC50 values generally below 30 μg/mL. nih.gov The potency of these compounds was found to be comparable or even superior to the standard chemotherapeutic drug, etoposide (B1684455). nih.gov

Specifically, the introduction of a halogen at the 6-position of the chromene ring, in conjunction with the nitroalkyl group at the 4-position, was shown to enhance cytotoxic activity. nih.gov For instance, 6-bromo derivatives exhibited promising activity with IC50 values in the range of 3.46–18.76 μg/mL, proving more potent than etoposide against the tested breast cancer cell lines. nih.gov

The following table summarizes the cytotoxic activity of some 2-amino-4-(nitroalkyl)-4H-chromene derivatives against breast cancer cell lines.

Compound IDCell LineIC50 (µg/mL)
7a MDA-MB-23112.05 ± 1.14
MCF-715.12 ± 1.05
7c MDA-MB-23110.32 ± 0.98
MCF-713.45 ± 1.21
7e MDA-MB-2313.46 ± 0.54
MCF-74.12 ± 0.48

Data sourced from a study on 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles. nih.gov

While direct research on the BT-20 cell line with 6-nitro derivatives was not found, studies on other chromene derivatives have indicated activity against this cell line, suggesting a potential area for future investigation. researchgate.net

Investigations against Human Lung Cancer Cell Lines (e.g., A549)

Specific research investigating the antiproliferative and apoptosis-inducing effects of this compound derivatives against the human lung cancer cell line A549 could not be located in the reviewed scientific literature. However, broader studies on related chromene structures have shown activity. For example, some 2-amino-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives have been evaluated for their anti-proliferative activity against A549 cells. researchgate.net

Investigations against Human Colon Cancer Cell Lines (e.g., HT-29)

Investigations against Human Cervical Cancer Cell Lines (e.g., HeLa)

There is a lack of specific research in the available literature focusing on the antiproliferative and apoptosis-inducing properties of this compound derivatives against the human cervical cancer cell line HeLa.

Investigations against Human Hepatic Cancer Cell Lines (e.g., HepG-2)

Derivatives of the chromene scaffold have demonstrated notable cytotoxic effects against human liver cancer cell lines, such as HepG-2. Research has shown that the introduction of specific substituents onto the chromene ring system can lead to potent anti-proliferative activity.

For instance, a series of novel fused chromene and pyrimidine (B1678525) derivatives were synthesized and evaluated for their anticancer properties against three cell lines, including the liver cancer line HepG-2. mdpi.com Among the tested compounds, certain molecules exhibited significant antiproliferative effects. mdpi.com Specifically, compounds identified as 7 (2-Acetylamino-4-(2,4-dimethoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile) and 14 (a pyrimidine derivative) showed promising anticancer activity against all tested cell lines. mdpi.com

Similarly, another study focused on 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, which displayed excellent to modest growth inhibitory activity against a panel of tumor cell lines, including HepG-2. mdpi.com The cytotoxic potency of these compounds underscores the potential of the chromene framework in developing new treatments for hepatic cancers. mdpi.commdpi.com Furthermore, certain 4H-chromene-3-carboxylate derivatives have been found to possess remarkable antitumor activity against HepG-2 cells, in some cases exceeding the efficacy of the reference drug Cisplatin. researchgate.net

A particularly relevant derivative, 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) , has been investigated for its anticancer properties, although these studies focused on leukemic cell lines rather than hepatic cancer cells. tandfonline.com

Table 1: Cytotoxic Activity of Selected Chromene Derivatives against HepG-2 Cell Line This table is interactive. You can sort and filter the data.

Compound Description Activity against HepG-2 Reference
Compound 7 2-Acetylamino-4-(2,4-dimethoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Promising mdpi.com
Compound 14 Pyrimidine derivative of chromene Promising mdpi.com
Compound 4 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile Excellent to modest mdpi.com
Compounds 7f & 7g 4H-chromene-3-carboxylate derivatives Remarkable researchgate.net

Molecular Mechanisms of Action (e.g., Bcl-2 Protein Inhibition, Caspase Activation, NF-κB Downregulation)

The anticancer effects of chromene derivatives are underpinned by several molecular mechanisms, including the induction of apoptosis through the modulation of key regulatory proteins.

Bcl-2 Protein Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis. nih.gov Anti-apoptotic members of this family are often overexpressed in cancer cells, promoting survival. nih.gov The compound 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) has been specifically studied for its ability to interact with and inhibit these proteins. tandfonline.com In vitro studies on leukemic cells demonstrated that ANC treatment led to the downregulation of Bcl-xL, an anti-apoptotic Bcl-2 family protein. tandfonline.com Spectroscopic and in silico studies confirmed that ANC interacts strongly with anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis in cancer cells. tandfonline.com

Caspase Activation: Caspases are a family of protease enzymes that execute the process of apoptosis. mdpi.com The activation of these enzymes is a hallmark of apoptotic cell death. mdpi.comresearchgate.net Studies on 4-aryl-4H-chromene derivatives have shown that these compounds are potent inducers of apoptosis. researchgate.net For example, certain novel fused chromenes were found to trigger cell death by activating the effector caspases 3 and 7. mdpi.com The level of caspase-3/7 activation by one of the most potent compounds was significantly higher than that induced by the standard chemotherapeutic drug Doxorubicin. mdpi.com This indicates that these chromene derivatives effectively engage the caspase cascade to eliminate cancer cells. mdpi.comnih.gov

NF-κB Downregulation: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. mdpi.com In cancer, NF-κB activation can promote inflammation and cell survival. mdpi.com Research on a synthetic chromene derivative, (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile, has shown its ability to interfere with this pathway. mdpi.com Specifically, the compound was found to inhibit the expression of matrix metalloproteinase-9 (MMP9), which is induced by Tumor Necrosis Factor-alpha (TNFα). This inhibition is linked to the regulation of the NF-κB pathway, suggesting an anti-inflammatory and anti-metastatic potential for this class of compounds. mdpi.com

Antimicrobial Research

Derivatives of this compound have been investigated for their potential to combat microbial infections, showing activity against both bacteria and fungi.

Various chromene derivatives have demonstrated significant antibacterial properties. Studies on 2-aryl-3-nitro-2H-chromenes revealed potent activity against staphylococcal strains, including multidrug-resistant S. aureus and S. epidermidis. mdpi.com Tri-halogenated 3-nitro-2H-chromenes were particularly effective, with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL. mdpi.com Another study reported that a homocyclotrimer derived from 4-oxo-4H-thieno[3,4-c]chromene-3-diazonium sulfate (B86663) exhibited moderate antibacterial activity with MIC values between 32–64 μg/ml against a panel of bacteria. nih.gov Additionally, pyrimidine-containing 4H-chromen-4-one derivatives have shown significant inhibitory effects against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. researchgate.net

Table 2: Antibacterial Activity of Selected Chromene Derivatives This table is interactive. You can sort and filter the data.

Compound Class Tested Organisms MIC (μg/mL) Reference
Tri-halogenated 3-nitro-2H-chromenes Multidrug-resistant S. aureus & S. epidermidis 1 - 8 mdpi.com
Mono-halogenated 3-nitro-2H-chromenes Staphylococcal strains 8 - 32 mdpi.com
Thieno[3,4-c]chromene derivative Various bacteria 32 - 64 nih.gov
Pyrimidine-containing 4H-chromen-4-ones X. axonopodis pv. citri, X. oryzae pv. oryzae EC₅₀: 14.9 - 15.5 researchgate.net

The antifungal potential of chromene derivatives is also a significant area of research. Chromenol derivatives have been identified as novel antifungal agents. nih.gov In one study, fourteen different chromenol compounds showed antifungal activity, with some being more potent than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against fungi such as Trichoderma viride. nih.gov Similarly, certain chromone-3-carbonitriles have exhibited good antifungal activity against various Candida species, with MIC values ranging from 5 to 50 µg/mL. researchgate.net These compounds were also found to inhibit the formation of biofilms, a key virulence factor for Candida albicans. researchgate.net Another study on a 2-aminothiophene derivative of chromene reported moderate activity against yeasts, with MIC values of 16–64 μg/ml. nih.gov

Table 3: Antifungal Activity of Selected Chromene Derivatives This table is interactive. You can sort and filter the data.

Compound Class Tested Organisms MIC (μM or µg/mL) Reference
Chromenol derivative (3k) Various fungi 22.1–184.2 µM nih.gov
Chromenol derivative (3n) Various fungi 71.3–199.8 µM nih.gov
Chromone-3-carbonitriles Candida species 5 - 50 µg/mL researchgate.net
2-aminothiophene derivative Yeasts 16 - 64 µg/mL nih.gov

Antioxidant Research (e.g., DPPH Radical Scavenging Activity)

Many chromene derivatives have been found to possess antioxidant properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. eco-vector.commdpi.com Studies on various 4H-chromene derivatives have demonstrated their capacity to act as radical scavengers. researchgate.netmalayajournal.org

For example, a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives were synthesized and showed potent activity against the DPPH radical. eco-vector.com In another study, a homocyclotrimer of a thieno[3,4-c]chromene derivative displayed high radical-scavenging activity, comparable to standard antioxidants like vitamin C. nih.gov Furthermore, research on 2-amino-7-hydroxy-4-(4-(alkyloxy)phenyl)-4H-chromene-3-carbonitrile derivatives also confirmed their ability to scavenge DPPH and other free radicals, with some compounds showing superior activity. malayajournal.org

Anti-Inflammatory Research

The chromene scaffold is a core component of compounds with potential anti-inflammatory effects. researchgate.net The mechanism often involves the modulation of inflammatory pathways and mediators. For instance, the antihistaminic activity of certain chromone (B188151) derivatives has been explored. A series of (6-substituted 4-oxo-4H-chromene-3-yl)methyl N-substituted aminoacetates were evaluated for their ability to inhibit histamine-induced contractions. nih.gov One compound, in particular, showed significant antihistaminic effects. nih.gov Additionally, selected compounds from this series exhibited significant protection against histamine-induced convulsions in in vivo models, highlighting their potential as bronchodilatory and anti-inflammatory agents. nih.gov

Antiviral Research

Extensive investigation into the biological activities of chromene derivatives has revealed a broad spectrum of pharmacological potential, including antimicrobial and anticancer properties. However, a thorough review of the scientific literature and available research data indicates a notable absence of specific studies focused on the antiviral properties of This compound .

While the broader class of chromene compounds has been the subject of antiviral research, with some derivatives showing activity against viruses such as influenza, human rhinovirus (HRV), and dengue virus, these findings cannot be directly extrapolated to this compound. The specific substitution pattern and functional groups on the chromene scaffold are critical determinants of biological activity, and as such, dedicated research is required to elucidate the potential antiviral effects of this particular compound.

Data on Antiviral Activity of this compound:

Virus TargetAssay TypeActivity (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)
No Data AvailableNo Data AvailableNo Data AvailableNo Data AvailableNo Data Available

The lack of data underscores a significant gap in the current understanding of the therapeutic potential of this specific nitro-substituted chromene derivative. Future research endeavors are necessary to explore whether this compound possesses any antiviral properties and to determine its mechanism of action if such activity is discovered. Until such studies are conducted and their findings published, no definitive statements can be made regarding the antiviral profile of this compound.

Structure Activity Relationship Sar of 6 Nitro 4 Oxo 4h Chromene 3 Carbonitrile Derivatives

Influence of Substituents on Biological Potency

The biological potency of 6-nitro-4-oxo-4H-chromene-3-carbonitrile derivatives is highly dependent on the nature and position of various substituents on the chromene scaffold. Research has demonstrated that specific substitutions can significantly enhance or diminish the cytotoxic and enzyme-inhibitory activities of these compounds.

A study on a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles revealed that the introduction of a halogen at the 6-position of the chromene ring increases cytotoxic activity. nih.gov Specifically, 6-bromo derivatives exhibited promising cytotoxic effects against MDA-MB-231, MCF-7, and T47D cancer cell lines, with IC50 values ranging from 3.46 to 18.76 μg/mL, proving more potent than the reference drug etoposide (B1684455). nih.gov In contrast, the addition of an α-methyl group relative to the nitro group did not improve cytotoxic activity. nih.gov

In the context of tyrosinase inhibition, substitutions on a related 4H-chromene-3-carbonitrile framework also showed distinct SAR trends. For derivatives of 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, the potency against tyrosinase was modulated by substituents on the 4-phenyl ring. nih.gov Among a series of compounds, 2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (6f) was identified as the most effective tyrosinase inhibitor with an IC50 of 35.38 ± 2.12 µM. nih.gov This highlights the influential role of the substituent at the R2 position in conferring biological activity. nih.gov

The following table summarizes the cytotoxic activity of selected 6-substituted 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile derivatives.

CompoundRXCell LineIC50 (μg/mL)
7aHHT47DComparable to Etoposide
7cClHT47DMore potent than Etoposide
7dClCH3T47DMore potent than Etoposide
7eBrHMDA-MB-2313.46
7eBrHMCF-718.76
7eBrHT47D12.35
7fBrCH3MDA-MB-2314.87
7fBrCH3MCF-710.23
7fBrCH3T47D11.54
Etoposide--MDA-MB-23110.12
Etoposide--MCF-724.32
Etoposide--T47D15.65

Data sourced from a study on 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as new cytotoxic agents. nih.gov

Stereochemical Considerations (e.g., Isomeric Activity)

Stereochemistry plays a crucial role in the biological activity of this compound derivatives. The spatial arrangement of atoms can significantly affect how these molecules interact with their biological targets.

For instance, in the derivative 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC), which has two chiral centers, four possible stereoisomers exist: (R,R), (R,S), (S,R), and (S,S). tandfonline.com Biological evaluation revealed that the (R,S) isomer of ANC was more active in inhibiting anti-apoptotic Bcl-2 proteins in leukemic cells. tandfonline.com This enhanced activity of a specific isomer underscores the importance of stereochemical configuration for potent biological interactions. tandfonline.com

Conversely, in some cases, the introduction of a new chiral center does not lead to improved activity. The synthesis of 4-(nitroethyl) derivatives of 2-amino-4H-chromene-3-carbonitriles resulted in diastereomeric mixtures. nih.gov However, the insertion of an α-methyl group, which created this new chiral center, did not enhance the cytotoxic activity of the compounds. nih.gov

Furthermore, the synthesis of 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile resulted in a racemic mixture that was optically inactive. mdpi.com Molecular docking studies of this compound against EGFR and VEGFR-2 kinases provided a rationale for the observed biological activity, suggesting that one stereoisomer, 4(S), may have a more favorable binding orientation than the 4(R) isomer. mdpi.com

Correlation between Molecular Structure and Observed Biological Responses

The observed biological responses of this compound derivatives are directly correlated with their molecular structures. This relationship is often elucidated through computational methods like molecular docking, which can predict the binding affinity and orientation of a compound within the active site of a biological target.

For example, the anti-leukemic activity of 2-amino-6-nitro-4-(4-oxo-2-thioxothiazolidin-5-yl)-4H-chromene-3-carbonitrile (ANC) was investigated through its interaction with anti-apoptotic proteins like Bcl-2, Bax, and Bcl-xL. tandfonline.com Fluorescent spectroscopic and in-silico studies showed that ANC has strong interactions with these proteins, leading to the downregulation of Bcl-xL and Bcl-2 in leukemic cells. tandfonline.com This provides a clear correlation between the molecular structure of ANC and its ability to induce apoptosis in cancer cells.

In another study, molecular docking was used to understand the potent α-amylase and α-glucosidase inhibitory activity of 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. researchgate.netbohrium.com The docking studies demonstrated how the molecule fits into the active sites of these enzymes, thus explaining its anti-diabetic potential. researchgate.netbohrium.com

The inhibitory action of 4H-chromene-3-carbonitrile derivatives on tyrosinase has also been correlated with their molecular structure. Molecular docking studies highlighted the importance of π-π stacking and hydrogen bonding interactions within the enzyme's binding site. nih.gov Specifically, the most potent inhibitor, compound 6f, exhibited a competitive inhibition mechanism, which was supported by the docking results. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes for Diverse Analogs

The exploration of the full potential of 6-Nitro-4-oxo-4H-chromene-3-carbonitrile hinges on the ability to synthesize a diverse library of its analogs. Future research will likely focus on developing novel, efficient, and sustainable synthetic methodologies. Building upon established multi-component reactions for chromene synthesis, which often involve the condensation of a salicylaldehyde (B1680747) derivative, a compound with an active methylene (B1212753) group, and another reactant, new strategies can be envisioned. uobaghdad.edu.iqresearchgate.net

By systematically varying the starting materials—for instance, by using different substituted salicylaldehydes or by modifying the active methylene component—a wide range of analogs can be generated. This will be crucial for establishing comprehensive structure-activity relationships (SAR).

Table 1: Potential Synthetic Strategies for this compound Analogs

StrategyReactantsPotential Advantages
Catalyst Development 5-Nitrosalicylaldehyde, Malononitrile (B47326), and a third component with novel catalysts (e.g., nanocatalysts, solid acids)Higher yields, easier purification, catalyst reusability, and milder reaction conditions.
Green Chemistry Approaches 5-Nitrosalicylaldehyde, Malononitrile, and a third component under microwave or ultrasound irradiationReduced reaction times, lower energy consumption, and potentially improved yields.
One-Pot Multi-Component Reactions Variously substituted salicylaldehydes, malononitrile derivatives, and other reactants in a single stepIncreased efficiency, atom economy, and rapid generation of a diverse library of analogs.
Combinatorial Synthesis A matrix of different starting materials to create a large library of analogs for high-throughput screeningSystematic exploration of structure-activity relationships.

Identification of New Biological Targets and Pathways

Chromene derivatives have been reported to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net For this compound, a critical area of future research will be the identification of its specific molecular targets and the elucidation of the biological pathways it modulates.

Given the established anticancer potential of related chromene compounds, future studies could investigate the effect of the 6-nitro derivative on key cancer-related proteins such as kinases, topoisomerases, or apoptosis-regulating proteins. nih.gov Techniques like affinity chromatography, proteomics, and thermal shift assays will be instrumental in identifying direct binding partners.

Furthermore, the antimicrobial potential of this compound should be explored against a wide range of bacterial and fungal pathogens. nih.gov Mechanistic studies could then focus on identifying the specific enzymes or cellular processes that are inhibited, such as cell wall synthesis or nucleic acid replication. The anti-inflammatory and antioxidant properties of related flavonoids and chromenes also suggest that investigating the effect of the 6-nitro analog on inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, could be a fruitful area of research. uobaghdad.edu.iq

Table 2: Potential Biological Targets for this compound

Therapeutic AreaPotential Molecular TargetsRationale
Oncology Kinases, Topoisomerases, Tubulin, Apoptosis-related proteins (e.g., Bcl-2 family)The chromene scaffold is a known pharmacophore in anticancer drug discovery.
Infectious Diseases Bacterial DNA gyrase, Fungal enzymes, Viral proteinsChromene derivatives have shown broad-spectrum antimicrobial activity.
Inflammation Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokinesThe flavonoid-like structure suggests potential anti-inflammatory and antioxidant properties.
Neurodegenerative Diseases Cholinesterases, Beta-secretase (BACE1)Some chromene derivatives have been investigated for their neuroprotective effects.

Advanced Computational Modeling for Rational Design

Advanced computational modeling techniques are poised to play a pivotal role in accelerating the development of this compound-based therapeutics and materials. Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding modes and affinities of this compound and its analogs with various biological targets. This in silico approach can help prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a library of synthesized analogs to build predictive models that correlate specific structural features with biological activity. These models will be invaluable for the rational design of new derivatives with enhanced potency and selectivity.

Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecule, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential. This information is crucial for understanding its reactivity and for designing molecules with specific electronic or optical properties for materials science applications.

Exploration of Synergistic Effects with Other Agents

A significant translational perspective for this compound, particularly in the context of cancer therapy, is the exploration of its synergistic effects when used in combination with other therapeutic agents. Combination therapy is a cornerstone of modern oncology, often leading to improved efficacy and reduced drug resistance.

Future in vitro and in vivo studies should investigate the potential of this compound to enhance the cytotoxic effects of established chemotherapeutic drugs. By identifying synergistic combinations, it may be possible to reduce the required doses of toxic chemotherapies, thereby mitigating their side effects. Mechanistic studies will be essential to understand the basis of any observed synergy, which could involve the inhibition of different cellular pathways or the overcoming of drug resistance mechanisms.

Potential for Advanced Functional Material Development

Beyond its potential biomedical applications, the unique chemical structure of this compound makes it an interesting candidate for the development of advanced functional materials. The presence of the chromene core, a known fluorophore, combined with the electron-withdrawing nitro and cyano groups, suggests that this compound and its derivatives could exhibit interesting photophysical properties. smolecule.com

Future research could explore the use of these compounds as novel fluorescent probes or sensors for the detection of specific ions or molecules. Their potential as organic light-emitting diode (OLED) materials could also be investigated.

Furthermore, the heteroatoms and polar groups in the molecule suggest that it might have applications as a corrosion inhibitor for metals. Some organic molecules with similar structural features have been shown to form protective layers on metal surfaces. The development of chromene-based dyes and pigments is another area of interest, building on the historical use of related compounds. uobaghdad.edu.iq

Q & A

Q. What are the optimal synthetic routes for 6-Nitro-4-oxo-4H-chromene-3-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of nitro-substituted precursors. A common method is the condensation of 3-cyanochromone derivatives with nitrating agents under acidic or basic conditions. For example, pyridine or acetic anhydride can facilitate nitration at the 6-position . Solvent choice (e.g., ethanol vs. DMF) significantly impacts reaction kinetics, with polar aprotic solvents improving nitro-group incorporation. Yield optimization often requires temperature control (reflux vs. room temperature) and stoichiometric adjustments of nitrating agents .

Q. How can researchers resolve discrepancies in spectral data (e.g., IR, NMR) during characterization?

Discrepancies in melting points or spectral peaks (e.g., IR nitrile stretches at ~2190–2200 cm⁻¹, NMR aromatic proton shifts) may arise from impurities or polymorphic forms. Cross-validate using high-resolution mass spectrometry (HRMS) and X-ray crystallography when possible. For example, IR absorption at 1659 cm⁻¹ corresponds to the carbonyl group, while nitro-group vibrations appear at ~1520–1350 cm⁻¹ . Compare data with structurally similar compounds, such as 6-methyl or 6-acetyl analogs, to identify positional effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or MIC assays against Gram-positive/negative bacteria.
  • Antioxidant potential : DPPH radical scavenging or FRAP assays.
  • Enzyme inhibition : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .
    Use positive controls (e.g., kojic acid for tyrosinase) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. What mechanistic insights explain the role of the nitro group in cyclization reactions?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution and stabilizing transition states during cyclization. Computational studies (DFT) suggest that nitro-substituted chromenes exhibit lower activation energies compared to methyl or acetyl analogs due to resonance stabilization . Kinetic isotope effect (KIE) experiments can further elucidate whether proton transfer or bond formation is rate-limiting .

Q. How do computational methods (e.g., molecular docking) predict target interactions for this compound?

Molecular docking with enzymes like tyrosinase or CDK2 reveals binding modes. For example, the nitro group forms hydrogen bonds with active-site histidine residues (e.g., His244 in tyrosinase), while the nitrile interacts with hydrophobic pockets. MD simulations (50–100 ns trajectories) assess binding stability and conformational changes . Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC).

Q. What strategies enhance bioactivity through substituent modification?

  • Nitro group replacement : Compare with cyano, sulfonyl, or trifluoromethyl groups to balance electron effects.
  • Ring substitution : Introduce halogens (e.g., Cl at the 7-position) to improve lipophilicity and membrane penetration.
  • Hybrid derivatives : Fuse with pyrazole or indole moieties to exploit synergistic effects .
    SAR studies show that electron-withdrawing groups at the 6-position enhance tyrosinase inhibition (IC₅₀ values < 10 μM) .

Q. How can enzyme inhibition kinetics (e.g., IC₅₀, Ki) be accurately determined?

Use Michaelis-Menten plots with varying substrate concentrations. For reversible inhibitors, Lineweaver-Burk analysis distinguishes competitive/non-competitive binding. For example, this compound exhibits mixed inhibition against tyrosinase, with Ki values calculated via Cheng-Prusoff equations . Employ stopped-flow spectroscopy for rapid kinetic measurements.

Q. What green chemistry approaches improve synthesis sustainability?

  • Solvent-free conditions : Mechanochemical grinding (e.g., ball milling) reduces waste.
  • Catalyst recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) for reuse.
  • Aqueous media : One-pot multicomponent reactions in water enhance atom economy (e.g., 85% yield reported for analogous chromenes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.